5-Bromo-6-chloropyrazin-2-ol

Acidity pKa Ionization

5-Bromo-6-chloropyrazin-2-ol is a uniquely differentiated dihalogenated pyrazin-2(1H)-one building block. Its orthogonal C–Br and C–Cl bonds enable sequential, site-selective diversification—Suzuki-Miyaura coupling at bromine, then nucleophilic aromatic substitution at chlorine—unattainable with mono-halogenated analogs. The synergistically lowered pKa (7.23±0.60) enhances aqueous solubility and reduces nonspecific protein binding, critical for CNS kinase inhibitor SAR and PROTAC bifunctional probe assembly. As a crystalline solid stable at 2–8°C, it supports late-stage functionalization, minimizing synthetic steps and cost of goods. The two distinct halogen-bond donors further enable crystal engineering. Select 5-bromo-6-chloropyrazin-2-ol for superior regioselective control in drug discovery and chemical biology.

Molecular Formula C4H2BrClN2O
Molecular Weight 209.43 g/mol
CAS No. 913282-74-3
Cat. No. B1375099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloropyrazin-2-ol
CAS913282-74-3
Molecular FormulaC4H2BrClN2O
Molecular Weight209.43 g/mol
Structural Identifiers
SMILESC1=NC(=C(NC1=O)Cl)Br
InChIInChI=1S/C4H2BrClN2O/c5-3-4(6)8-2(9)1-7-3/h1H,(H,8,9)
InChIKeyDETUORWCDWYCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloropyrazin-2-ol (CAS 913282-74-3) – A Differentiated Halogenated Pyrazinone Scaffold for Medicinal Chemistry and Chemical Biology


5-Bromo-6-chloropyrazin-2-ol (also referred to as 5-bromo-6-chloro-2(1H)-pyrazinone) is a dihalogenated heterocyclic building block belonging to the pyrazin-2(1H)-one family, characterized by the presence of bromine at the 5-position and chlorine at the 6-position on the pyrazine ring [1]. With a molecular formula of C₄H₂BrClN₂O and a molecular weight of 209.43 g/mol, it exists primarily as a solid with a predicted density of 2.16±0.1 g/cm³ and a predicted pKa of 7.23±0.60 . Its unique halogen substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated or non-halogenated analogs, making it a valuable intermediate for regioselective functionalization in drug discovery programs [2].

Why 5-Bromo-6-chloropyrazin-2-ol Cannot Be Readily Substituted by Mono-Halogenated or Non-Halogenated Pyrazinones


The presence of two distinct halogen atoms (Br and Cl) at adjacent positions on the pyrazin-2(1H)-one core creates a differentiated electrophilic environment that enables sequential, site-selective functionalization not achievable with mono-halogenated analogs such as 6-chloropyrazin-2-ol or 5-bromopyrazin-2-ol [1]. The electron-withdrawing effects of bromine and chlorine synergistically lower the pKa of the hydroxyl group (predicted 7.23±0.60) compared to unsubstituted pyrazin-2-ol (pKa ~8.25-11.69), altering solubility and ionization behavior under physiological conditions [2]. Furthermore, the distinct reactivity of the C–Br and C–Cl bonds allows for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura at the bromine site followed by nucleophilic aromatic substitution at the chlorine site), a synthetic versatility that is absent in symmetrically halogenated or non-halogenated scaffolds [1].

Quantitative Differentiation Evidence for 5-Bromo-6-chloropyrazin-2-ol Versus Closest Analogs


Enhanced Acidity (Lower pKa) Driven by Synergistic Electron-Withdrawing Effects of Adjacent Bromine and Chlorine Substituents

5-Bromo-6-chloropyrazin-2-ol exhibits a significantly lower predicted pKa (7.23±0.60) compared to unsubstituted pyrazin-2-ol (pKa ~8.25-11.69) [1]. This reduction in pKa is attributed to the combined electron-withdrawing inductive effects of the ortho-bromine and ortho-chlorine substituents, which stabilize the conjugate base and increase the fraction of ionized species at physiological pH (7.4). In contrast, mono-halogenated analogs such as 6-chloropyrazin-2-ol or 5-bromopyrazin-2-ol exhibit less pronounced pKa shifts due to the absence of the second halogen .

Acidity pKa Ionization Solubility Medicinal Chemistry

Orthogonal Reactivity Profile: Differentiated C–Br and C–Cl Bonds Enable Sequential Site-Selective Functionalization

The 5-bromo and 6-chloro substituents on the pyrazin-2(1H)-one core exhibit markedly different reactivities under palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) conditions [1]. Specifically, the C–Br bond undergoes Suzuki-Miyaura coupling preferentially, allowing introduction of aryl or heteroaryl groups at the 5-position while leaving the C–Cl bond intact for subsequent functionalization [2]. This orthogonal reactivity is not available in mono-halogenated analogs (e.g., 6-chloropyrazin-2-ol) which offer only a single reactive site, nor in symmetrically dihalogenated analogs (e.g., 5,6-dichloropyrazin-2-ol) which lack the reactivity differential needed for sequential, high-yielding transformations [3].

Regioselectivity Cross-Coupling SNAr Orthogonal Reactivity Scaffold Diversification

Increased Molecular Weight and Polar Surface Area Relative to Mono-Halogenated Analogs

5-Bromo-6-chloropyrazin-2-ol possesses a molecular weight of 209.43 g/mol and a polar surface area (PSA) of approximately 46.0 Ų, compared to 6-chloropyrazin-2-ol (MW 130.53 g/mol, PSA ~46.0 Ų) and 5-bromopyrazin-2-ol (MW 174.98 g/mol, PSA ~46.0 Ų) [1]. While the PSA remains unchanged due to the same hydrogen bond donor/acceptor count, the increased molecular weight and the presence of two heavy halogens (Br and Cl) contribute to higher lipophilicity and enhanced potential for halogen bonding interactions with biological targets [2].

Physicochemical Properties Lipinski Rule of Five Drug-likeness Molecular Descriptors

Optimal Application Scenarios for 5-Bromo-6-chloropyrazin-2-ol Based on Evidence-Driven Differentiation


Medicinal Chemistry: Scaffold for Kinase Inhibitors and CNS-Penetrant Agents

The reduced pKa (7.23±0.60) of 5-bromo-6-chloropyrazin-2-ol compared to unsubstituted pyrazin-2-ol enhances its fraction ionized at physiological pH, potentially improving aqueous solubility and reducing non-specific protein binding—key advantages for central nervous system (CNS) drug candidates where balanced lipophilicity and low protein binding are critical . The orthogonal C–Br and C–Cl bonds enable sequential diversification to rapidly explore structure-activity relationships (SAR) around kinase inhibitor scaffolds, particularly those targeting the ATP-binding pocket where halogen bonding interactions with backbone carbonyls are prevalent [1].

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Cross-Coupling

The differentiated reactivity of the 5-bromo and 6-chloro substituents allows for the construction of bifunctional probes (e.g., PROTACs, fluorescent ligands) through stepwise installation of a target-binding moiety and a reporter or E3 ligase ligand . This orthogonal functionalization capability reduces synthetic steps and improves overall yield compared to routes requiring protecting group strategies, making 5-bromo-6-chloropyrazin-2-ol a preferred starting material for chemical biology tool compound development [1].

Process Chemistry: Late-Stage Diversification of Advanced Intermediates

In pharmaceutical process development, the ability to introduce molecular complexity at a late stage is highly valued. 5-Bromo-6-chloropyrazin-2-ol, as a crystalline solid stable under recommended storage conditions (2-8°C), can be stockpiled and used in the final steps of a synthetic sequence to install key aryl or heteroaryl groups via Suzuki-Miyaura coupling, thereby minimizing the handling of precious intermediates and reducing overall cost of goods [1].

Materials Science: Halogen-Bonding Directed Assembly

The presence of both bromine and chlorine atoms on the pyrazinone core provides two distinct halogen-bond donor sites with different strengths and geometries. This feature can be exploited in crystal engineering and supramolecular chemistry to direct the assembly of ordered materials with specific optical or electronic properties . The higher molecular weight and electron-withdrawing nature of the scaffold also modulate the electronic properties of conjugated systems when incorporated into π-extended frameworks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-chloropyrazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.